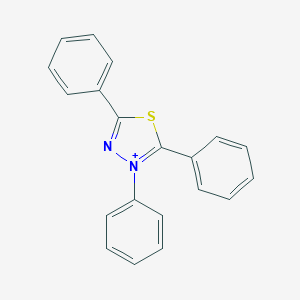
2,6-Dibromo-3,5-dipropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3,5-dipropoxypyridine is a chemical compound with the molecular formula C12H14Br2N2O2. It is a pyridine derivative that has been extensively studied for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-dipropoxypyridine is not fully understood. However, studies have shown that it has a potential inhibitory effect on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters such as acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dibromo-3,5-dipropoxypyridine has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-Dibromo-3,5-dipropoxypyridine in lab experiments is its high purity level, which ensures accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several future directions for research on 2,6-Dibromo-3,5-dipropoxypyridine. One area of interest is its potential as a therapeutic agent against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a ligand in the synthesis of metal complexes for catalytic applications. Further research is needed to fully understand the mechanism of action of 2,6-Dibromo-3,5-dipropoxypyridine and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2,6-Dibromo-3,5-dipropoxypyridine involves the reaction of 2,6-dibromo-3,5-dihydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction yields 2,6-Dibromo-3,5-dipropoxypyridine as a white crystalline solid with a high purity level.
Scientific Research Applications
2,6-Dibromo-3,5-dipropoxypyridine has been widely used in scientific research for various applications. It has been studied for its potential as a therapeutic agent against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
Molecular Formula |
C11H15Br2NO2 |
|---|---|
Molecular Weight |
353.05 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dipropoxypyridine |
InChI |
InChI=1S/C11H15Br2NO2/c1-3-5-15-8-7-9(16-6-4-2)11(13)14-10(8)12/h7H,3-6H2,1-2H3 |
InChI Key |
BYKMOCVBURYGHO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Canonical SMILES |
CCCOC1=CC(=C(N=C1Br)Br)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)


![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)